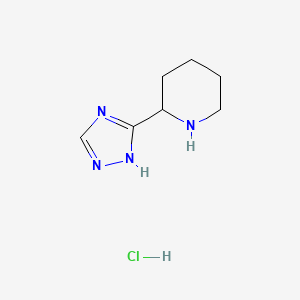
5-fluoro-N-(4-hydroxyphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-fluoro-N-(4-hydroxyphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse biological activities, including antibacterial, antifungal, and anti-inflammatory properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-N-(4-hydroxyphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by the cyclization of appropriate hydrazides with diketones or their equivalents under acidic or basic conditions.
Introduction of the sulfonamide group: This step involves the reaction of the pyrazole derivative with sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.
Hydroxylation: The hydroxyl group can be introduced via selective oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
化学反应分析
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form corresponding quinones or other oxidized derivatives.
Reduction: The sulfonamide group can be reduced to amines under specific conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in the presence of suitable catalysts.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with different functional groups.
科学研究应用
5-fluoro-N-(4-hydroxyphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antibacterial and antifungal agent.
Biological Research: Used in studies related to enzyme inhibition and protein interactions.
Pharmaceutical Research: Explored for its potential use in drug development for various diseases.
Industrial Applications: Utilized in the synthesis of other complex molecules and as a building block in organic synthesis.
作用机制
The mechanism of action of 5-fluoro-N-(4-hydroxyphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The fluorine atom enhances the compound’s binding affinity and stability, while the hydroxyl group may participate in hydrogen bonding interactions, further stabilizing the compound’s binding to its target.
相似化合物的比较
Similar Compounds
N-(4-hydroxyphenyl)-1,3-dimethylpyrazole-4-sulfonamide: Lacks the fluorine atom, which may result in different biological activity and binding affinity.
5-Fluoro-1,3-dimethylpyrazole-4-sulfonamide: Lacks the hydroxyl group, which may affect its hydrogen bonding interactions and overall stability.
N-(4-hydroxyphenyl)-1,3-dimethylpyrazole-4-carboxamide: Contains a carboxamide group instead of a sulfonamide group, leading to different chemical properties and biological activities.
Uniqueness
5-fluoro-N-(4-hydroxyphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide is unique due to the presence of both the fluorine atom and the hydroxyl group, which contribute to its enhanced binding affinity, stability, and potential biological activities. The combination of these functional groups makes it a valuable compound for various scientific research applications.
属性
CAS 编号 |
1855890-60-6 |
|---|---|
分子式 |
C11H12FN3O3S |
分子量 |
285.30 |
IUPAC 名称 |
5-fluoro-N-(4-hydroxyphenyl)-1,3-dimethylpyrazole-4-sulfonamide |
InChI |
InChI=1S/C11H12FN3O3S/c1-7-10(11(12)15(2)13-7)19(17,18)14-8-3-5-9(16)6-4-8/h3-6,14,16H,1-2H3 |
InChI 键 |
GJNAVOJYAUPLEJ-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1S(=O)(=O)NC2=CC=C(C=C2)O)F)C |
规范 SMILES |
CC1=NN(C(=C1S(=O)(=O)NC2=CC=C(C=C2)O)F)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1,2,6-Triazaspiro[2.6]non-1-ene hydrochloride](/img/structure/B1653400.png)
![Methyl 2-[(3-oxo-4H-1,4-benzoxazin-5-yl)oxy]acetate](/img/structure/B1653403.png)

![1-[3-(Dimethylamino)propyl]-4-methyl-2,6-dioxo-3H-pyridine-5-carbonitrile](/img/structure/B1653405.png)
![Tert-butyl N-[(4-carbamothioyl-1,3-thiazol-2-YL)methyl]carbamate](/img/structure/B1653407.png)
![Methyl (2S)-2-hydroxy-2-[3-(trifluoromethyl)phenyl]acetate](/img/structure/B1653408.png)

![Tert-butyl 4-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)piperazine-1-carboxylate](/img/structure/B1653410.png)


